2-imino-4-oxo-4aH-pteridine-6-carbaldehyde
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Overview
Description
2-imino-4-oxo-4aH-pteridine-6-carbaldehyde is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-4-oxo-4aH-pteridine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of 2,4,5-triaminopyrimidine with formic acid, followed by oxidation to yield the desired compound . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes steps such as precursor preparation, cyclization, and purification. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-imino-4-oxo-4aH-pteridine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pteridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pteridines .
Scientific Research Applications
2-imino-4-oxo-4aH-pteridine-6-carbaldehyde has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.
Biology: The compound is studied for its role in biological systems, including its interaction with enzymes and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.
Mechanism of Action
The mechanism by which 2-imino-4-oxo-4aH-pteridine-6-carbaldehyde exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, altering their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-oxo-3,4-dihydro-pteridine-6-carbaldehyde
- 2-amino-6-hydroxymethyl-3H-pteridin-4-one
- Biopterine
- Sapropterine
- Sepiapterin
Uniqueness
2-imino-4-oxo-4aH-pteridine-6-carbaldehyde is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C7H5N5O2 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-imino-4-oxo-4aH-pteridine-6-carbaldehyde |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2,4H,(H2,8,12,14) |
InChI Key |
OSQLMFNLIWILSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)NC(=O)C2N=C1C=O |
Origin of Product |
United States |
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